molecular formula C27H20N4OS B11148786 (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11148786
M. Wt: 448.5 g/mol
InChI Key: SMABREJOXMRPNV-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be synthesized through a cyclization reaction.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with an appropriate α,β-unsaturated ketone.

    Coupling Reactions: The benzothiazole and pyrazole intermediates can be coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest that it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes. Its unique electronic properties might make it suitable for applications in electronics or photonics.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile lies in its specific combination of functional groups and aromatic rings, which confer distinct electronic and steric properties. These features might result in unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H20N4OS

Molecular Weight

448.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H20N4OS/c1-2-32-23-14-12-19(13-15-23)26-21(18-31(30-26)22-8-4-3-5-9-22)16-20(17-28)27-29-24-10-6-7-11-25(24)33-27/h3-16,18H,2H2,1H3/b20-16-

InChI Key

SMABREJOXMRPNV-SILNSSARSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.